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Compound of Interest

Compound Name: Fmoc-L-Lys(Boc-Ahx)-OH

CAS No.: 2250437-37-5

Cat. No.: B2796400

Get Quote

A Technical Comparison Guide for Peptide Chemists and QC Analysts

Executive Summary: The "Spacer Shift" Diagnostic
In solid-phase peptide synthesis (SPPS), the incorporation of Fmoc-Lys(Boc-Ahx)-OH is a

critical strategy for introducing long-chain aliphatic spacers (Aminohexanoic acid, Ahx) to

reduce steric hindrance or improve fluorophore/drug conjugation kinetics. However, confirming

the successful coupling of this specific derivative versus the standard Fmoc-Lys(Boc)-OH can

be challenging due to their similar solubility and chromatographic profiles.

This guide details the specific Electrospray Ionization Mass Spectrometry (ESI-MS)

fragmentation fingerprints that distinguish Fmoc-Lys(Boc-Ahx)-OH. By understanding the

sequential loss of protecting groups and the characteristic "Spacer Shift" of 113.1 Da,

researchers can validate raw material identity and troubleshoot synthesis failures with high

confidence.
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To interpret the MS spectra, one must first understand the protonation dynamics of the

molecule.

Molecule: Fmoc-Lys(Boc-Ahx)-OH

Formula: C₃₂H₄₃N₃O₇

Monoisotopic Mass: 581.31 Da

Key Structural Zones:

N-Terminus: Fmoc group (Base-labile, bulky aromatic).

Core: Lysine (

-amino acid).

Linker:

-Aminohexanoic acid (Ahx, C6 spacer).

Side-Chain Cap: Boc group (Acid-labile).

Ionization Mechanism (Positive Mode ESI): Unlike naked peptides where basic amines

sequester protons, Fmoc-Lys(Boc-Ahx)-OH is fully protected. Protonation occurs primarily on

the carbonyl oxygens of the carbamate (Fmoc/Boc) or amide linkages.

Primary Precursor:

(m/z 604.3) is often dominant due to the lack of basic sites.

Protonated Precursor:

(m/z 582.3) requires acidic mobile phase (0.1% Formic Acid).

Comparative Fragmentation Analysis
This section compares the fragmentation behavior of the target molecule against its nearest

alternative, the standard Fmoc-Lys(Boc)-OH.
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The "Russian Doll" Fragmentation Pathway
Under Collision-Induced Dissociation (CID), Fmoc-Lys(Boc-Ahx)-OH disassembles in a

predictable, energy-dependent sequence.

Phase 1: The Boc Collapse (Low Collision Energy)
The tert-butyloxycarbonyl (Boc) group is the most labile moiety.

Mechanism: Acid-catalyzed elimination.

Neutral Loss: Isobutylene (

, 56 Da) +

(44 Da)

Total loss of 100 Da.

Result: The

ion transitions to the free amine form of the Ahx linker.

Phase 2: The Fmoc Cleavage (Medium Collision Energy)
The fluorenylmethoxycarbonyl (Fmoc) group fragments via a distinct pathway.

Mechanism: E1cB-like elimination yielding dibenzofulvene (DBF).

Neutral Loss: Dibenzofulvene (178 Da) or Fmoc-OH (240 Da) depending on adduct.

Diagnostic Ion:m/z 179.1 (Dibenzofulvene cation). This is the universal "Fmoc flag."

Phase 3: The "Spacer Shift" (High Collision Energy)
This is the differentiator. In standard Lys derivatives, removing Boc exposes the Lys

-amine. In the Ahx derivative, removing Boc exposes the Ahx amine, which is still attached to
the Lysine.
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Feature
Fmoc-Lys(Boc-Ahx)-

OH (Target)
Fmoc-Lys(Boc)-OH

(Alternative)
Diagnostic

Difference

Monoisotopic Mass 581.31 Da 468.23 Da 113.08 Da (Ahx

Residue)

[M+H]+ Precursor m/z 582.3 m/z 469.2 Distinct parent ions

Primary Fragment

(Loss of Boc)

m/z 482.3 (Fmoc-Lys-

Ahx)
m/z 369.2 (Fmoc-Lys)

The 113 Da Shift

persists

Secondary Fragment

(Loss of Fmoc)

m/z 260.2 (Lys-Ahx

core)
m/z 147.1 (Lys core)

Confirms linker

presence

Immonium Ion
m/z 84.1 (Lys) + m/z

114.1 (Ahx)
m/z 84.1 (Lys only)

Ahx-specific low mass

ion

Visualizing the Fragmentation Logic
The following diagram illustrates the sequential degradation pathway used to validate the

compound.
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Precursor [M+H]+
m/z 582.3

(Fmoc-Lys(Boc-Ahx)-OH)

Fragment 1: De-Boc
m/z 482.3

(Fmoc-Lys(Ahx)-NH2)

Loss of Boc Group
(-100 Da: C4H8 + CO2)

Diagnostic Ion
m/z 179.1

(Dibenzofulvene Cation)

Direct Fmoc Cleavage

Fragment 2: De-Fmoc
m/z 260.2

(H-Lys(Ahx)-NH2)

Loss of Fmoc Group
(-222 Da)

Immonium Ions
m/z 84.1 (Lys)

m/z 114.1 (Ahx)

High Energy CID
Backbone Shatter

Click to download full resolution via product page

Figure 1: Step-wise ESI-CID fragmentation tree for Fmoc-Lys(Boc-Ahx)-OH. The green node

(m/z 482.3) represents the critical intermediate that confirms the Ahx linker is attached.

Experimental Protocol: Self-Validating QC Workflow
To replicate these results and validate your raw material, follow this "Direct Infusion" protocol.

This method avoids LC column interactions to give pure fragmentation data.

Materials
Solvent A: 50% Acetonitrile / 50% Water + 0.1% Formic Acid (Proton source).

Sample: Fmoc-Lys(Boc-Ahx)-OH (approx. 1 mg).

Instrument: ESI-MS (Triple Quad, Q-TOF, or Ion Trap).
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Step-by-Step Methodology
Preparation: Dissolve 1 mg of sample in 1 mL of Solvent A. Vortex for 30 seconds. Dilute

1:100 to reach ~10 µg/mL (approx 20 µM).

Ionization: Set ESI to Positive Mode.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30V (Low enough to preserve the Boc group).

MS1 Scan (Validation):

Scan range: m/z 100–800.

Pass Criteria: Observe dominant peak at m/z 582.3 ([M+H]+) or 604.3 ([M+Na]+).

Note: If you see m/z 482.3 immediately, your cone voltage is too high (In-source

fragmentation).

MS2 Product Scan (Confirmation):

Select m/z 582.3 as the precursor.

Apply Collision Energy (CE) ramp: 10V

40V.

Pass Criteria:

At 15V: Appearance of m/z 482.3 (Loss of Boc).

At 35V: Appearance of m/z 179.1 (Fmoc) and m/z 260.2 (Core).

Negative Control (Optional): Run Fmoc-Lys(Boc)-OH. Confirm absence of m/z 482 and

presence of m/z 369.

Scientific Rationale & Troubleshooting
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Why Formic Acid? The Boc group is acid-labile. Using 0.1% FA aids ionization but may

induce slight degradation. If the parent ion is unstable, switch to 10 mM Ammonium Acetate

(neutral pH) and look for the sodium adduct [M+Na]+ at m/z 604.3.

Sodium Adducts: If analyzing the [M+Na]+ precursor, the fragmentation requires higher

energy. The neutral loss of Boc remains 100 Da, but the sodium will likely stay bound to the

carbonyl-rich core, shifting fragments by +22 Da relative to the protonated series.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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